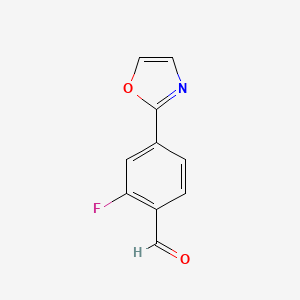

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNVAMKQXXIFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CO2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 1,3 Oxazol 2 Yl Benzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde suggests two primary disconnection points. The most apparent strategy involves cleaving the bond between the benzaldehyde (B42025) ring and the oxazole (B20620) moiety. This leads to two key synthons: a 2-fluoro-4-substituted benzaldehyde and a suitable precursor for the 2-position of the oxazole ring.

A second approach would involve the formation of the benzaldehyde functionality at a later stage of the synthesis. This might start from a precursor like 2-fluoro-4-(1,3-oxazol-2-yl)benzyl alcohol or a related derivative, which would then be oxidized to the final aldehyde. However, the former strategy, focusing on the coupling of a functionalized benzaldehyde with an oxazole-forming reagent, is often more direct.

Synthesis of the 2-Fluoro-4-substituted Benzaldehyde Core

Approaches to 2-Fluoro-4-hydroxybenzaldehyde (B1296990) and its Derivatives

One common starting material for this core is 3-fluorophenol. A patented method describes a process that begins with the protection of the hydroxyl group of 3-fluorophenol. google.com This is followed by bromination to introduce a bromine atom at the desired position. Subsequent Grignard reagent formation and reaction with dimethylformamide (DMF) installs the aldehyde group. google.com The final step is the deprotection of the hydroxyl group to yield 2-fluoro-4-hydroxybenzaldehyde. google.com Different protecting groups for the phenolic hydroxyl can be employed, with isopropyl being a notable example. google.com

An alternative route involves the use of 1-fluoro-3-methoxybenzene or 1-fluoro-3-ethoxybenzene. google.com These starting materials can be brominated, followed by subsequent reactions to introduce the aldehyde functionality, ultimately leading to derivatives of 2-fluoro-4-hydroxybenzaldehyde. google.com

| Starting Material | Key Steps | Product |

| 3-Fluorophenol | 1. Hydroxyl protection2. Bromination3. Grignard reaction with DMF4. Deprotection | 2-Fluoro-4-hydroxybenzaldehyde |

| 1-Fluoro-3-methoxybenzene | 1. Bromination2. Aldehyde formation | 1-Bromo-2-fluoro-4-methoxybenzene |

| 1-Fluoro-3-ethoxybenzene | 1. Bromination2. Aldehyde formation | 1-Bromo-2-fluoro-4-ethoxybenzene |

Functionalization of Fluorinated Benzaldehydes

Once the 2-fluoro-4-hydroxybenzaldehyde or a related derivative is obtained, further functionalization is necessary to prepare it for the coupling with the oxazole ring. This can involve converting the hydroxyl group into a better leaving group, such as a triflate, or into a nucleophilic species for subsequent reactions.

Halogenation, particularly bromination or iodination, at the 4-position of a 2-fluorobenzaldehyde (B47322) derivative can also be a key step. This introduces a handle for subsequent organometallic cross-coupling reactions to build the oxazole ring. For instance, a palladium-catalyzed coupling reaction could be employed to link the benzaldehyde core with a pre-formed oxazole unit.

Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is the final key step in the synthesis of the target molecule. Several established methods for oxazole synthesis can be adapted for this purpose.

Adaptations of the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and widely used method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. nih.gov The resulting intermediate undergoes cyclization and subsequent elimination to form the oxazole ring. nih.gov

In the context of synthesizing this compound, an adaptation of this reaction would be necessary. Instead of forming a 5-substituted oxazole, the goal is to form a 2-substituted oxazole. This would require a different synthetic strategy where the benzaldehyde itself becomes the substituent at the 2-position of the oxazole. A plausible approach involves reacting a suitable precursor, such as 2-fluoro-4-formylbenzonitrile, with a reagent that can provide the C4 and C5 atoms of the oxazole ring.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions for Oxazole Formation

Metal-catalyzed reactions offer a versatile and efficient means of forming oxazole rings. Palladium-catalyzed cross-coupling reactions, for example, can be used to couple an aryl halide (the functionalized benzaldehyde core) with an organometallic oxazole species. organic-chemistry.org

Alternatively, intramolecular cyclization reactions catalyzed by metals like copper or gold can be employed. organic-chemistry.org These reactions often start with precursors containing both the aryl group and the components of the oxazole ring, which then cyclize in the presence of the catalyst. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles. organic-chemistry.org

Another approach involves the condensation of 2-aminophenols with aldehydes or carboxylic acids, often facilitated by various catalysts. researchgate.netnih.gov While this method typically leads to benzoxazoles, modifications to the starting materials could potentially be used to generate the desired 2-aryl oxazole. The use of microwave irradiation has been shown to enhance reaction yields and selectivities in some cases of benzoxazole (B165842) synthesis. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Description |

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Base | Forms 5-substituted oxazoles from aldehydes. organic-chemistry.orgnih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Aryl halide, Organometallic oxazole | Couples a pre-formed oxazole with the benzaldehyde core. organic-chemistry.org |

| Metal-Catalyzed Cyclization | Cu or Au catalyst, Acyclic precursor | Catalyzes the intramolecular formation of the oxazole ring. organic-chemistry.org |

| Condensation Reaction | 2-Aminophenol, Aldehyde/Carboxylic acid | Typically forms benzoxazoles but may be adaptable. researchgate.netnih.gov |

Alternative Annulation and Condensation Approaches to 1,3-Oxazoles

The formation of the 1,3-oxazole ring is a cornerstone of the synthesis of this compound. Beyond traditional methods, several alternative annulation (ring-forming) and condensation reactions have been developed, offering improved efficiency, milder conditions, and broader substrate scope. These methods provide a versatile toolkit for chemists to construct the oxazole core, which could then be further functionalized.

A notable approach involves the metal-catalyzed annulation of various starting materials. For instance, a gold(I)-catalyzed [2+2+1] annulation brings together terminal alkynes, nitriles, and an oxygen source (like 8-methylquinoline (B175542) N-oxide) to yield 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.orgresearchgate.net Similarly, copper-catalyzed [3+2] annulation reactions represent another effective strategy for creating the oxazole ring. organic-chemistry.org

Photochemical reactions also offer a modern alternative. One such method is the photochemical transposition of isoxazoles into their oxazole counterparts, which can be performed in a continuous flow process for rapid and mild synthesis. organic-chemistry.org Visible-light photocatalysis has been employed to synthesize oxazoles from α-bromoketones and benzylamines at room temperature, using a ruthenium complex as the photocatalyst. organic-chemistry.org

Cycloisomerization reactions of N-propargyl amides are a versatile route to polysubstituted oxazoles. organic-chemistry.org This transformation can be catalyzed by various agents, including silica (B1680970) gel, which promotes an efficient and environmentally friendly synthesis under mild conditions. ijpsonline.com

Classic named reactions continue to be relevant, often with modern improvements. The van Leusen oxazole synthesis , for example, reacts an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. ijpsonline.comnih.gov This method is particularly useful for creating 5-substituted oxazoles. nih.gov The Bredereck reaction , which involves reacting α-haloketones with amides, is an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com

| Method | Key Reactants | Catalyst/Conditions | Substitution Pattern |

|---|---|---|---|

| Gold-Catalyzed [2+2+1] Annulation | Terminal Alkynes, Nitriles, Oxygen Source | Gold(I) Complex | 2,5-disubstituted organic-chemistry.orgresearchgate.net |

| Photochemical Transposition | Isoxazoles | UV Light (Flow Chemistry) | Di- and Trisubstituted organic-chemistry.org |

| Visible-Light Photocatalysis | α-Bromoketones, Benzylamines | [Ru(bpy)3]Cl2 | Polysubstituted organic-chemistry.org |

| Cycloisomerization | N-Propargyl Amides | Silica Gel / Other Catalysts | Polysubstituted organic-chemistry.orgijpsonline.com |

| van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | 5-substituted ijpsonline.comnih.gov |

| Bredereck Reaction | α-Haloketones, Amides | Thermal Conditions | 2,4-disubstituted ijpsonline.com |

Convergent and Linear Synthesis Strategies for Integrating Moieties

The assembly of a bifunctional molecule like this compound requires a strategy for connecting the fluorobenzaldehyde unit with the oxazole ring. These strategies can be broadly categorized as either convergent or linear. A convergent synthesis involves preparing the two main fragments separately before joining them in a "late-stage" step. A linear synthesis, conversely, involves building the molecule in a step-by-step fashion from simpler starting materials in a "sequential assembly."

Late-Stage Functionalization of Pre-formed Oxazoles

In a convergent approach, the oxazole ring is synthesized first and then functionalized with the 2-fluoro-4-formylphenyl group. This strategy is advantageous as it allows for the diversification of the benzaldehyde component at a late stage of the synthesis.

A primary method for this type of connection is the palladium-catalyzed direct arylation of oxazoles. This reaction allows for the formation of a carbon-carbon bond between the C-2 position of the oxazole ring and an aryl halide or triflate. organic-chemistry.org By using specific phosphine (B1218219) ligands and solvent conditions, high regioselectivity for the C-2 position can be achieved, making it a powerful tool for coupling a simple oxazole with a suitable 2-fluoro-4-halobenzaldehyde derivative (or a protected version thereof). organic-chemistry.org

Another strategy involves the direct synthesis of oxazole aldehydes through a dual catalytic system. A combination of a photocatalyst and a selenium-π-acid catalyst can promote the cyclization of N-propargylamides to directly yield oxazole aldehydes under mild, oxidant-free conditions, using air as the terminal oxidant. researchgate.net This method efficiently integrates the aldehyde functionality during the formation of the oxazole ring itself.

Furthermore, 2-(halomethyl)oxazoles can serve as reactive scaffolds. nih.gov While these are typically used to introduce alkyl substituents at the 2-position, the related 2-formyloxazole (an oxazole aldehyde) is noted as a convenient intermediate for further synthetic transformations, highlighting the importance of oxazoles bearing aldehyde groups as key synthetic hubs. nih.gov

Sequential Assembly from Simpler Building Blocks

A linear or sequential strategy involves constructing the target molecule from basic precursors where one of the starting materials already contains the required benzaldehyde functionality. This approach builds the molecular complexity step-by-step, often culminating in the formation of the oxazole ring as one of the final steps.

One expedient method for the direct conversion of aldehydes into 2,4-disubstituted oxazoles relies on the condensation of an aldehyde with serine. organic-chemistry.org The resulting oxazolidine (B1195125) is then oxidized to form the oxazole. This one-pot reaction is mild and avoids the need for intermediate purification, making it an efficient route. organic-chemistry.org For the target molecule, this would involve starting with a protected form of 2-fluoro-4-formylbenzaldehyde.

Classical methods can also be adapted for a sequential assembly. The aforementioned Bredereck synthesis, which reacts α-haloketones with amides, could be employed by starting with an α-halo-2'-fluoro-4'-formylacetophenone derivative. ijpsonline.com Similarly, the synthesis of oxazolones from an aromatic aldehyde and benzoyl glycine (B1666218) provides another pathway where the aldehyde is a primary building block. crpsonline.com

A three-component assembly has also been reported for synthesizing complex 2,4,5-trisubstituted oxazoles from simple starting materials like iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under visible light. researchgate.net Such multi-component reactions are highly efficient as they form several bonds in a single operation, representing an advanced form of sequential assembly. The synthesis of a benzimidazole (B57391) derivative from 4-fluorobenzaldehyde (B137897) and 1,3-dihydro-2H-1,3-benzimidazole-2-thione also exemplifies a sequential approach where the aldehyde-bearing ring is a starting component for building a larger heterocyclic system. mdpi.com

| Strategy Type | Description | Key Reaction Example | Starting Materials for Target Molecule |

|---|---|---|---|

| Convergent (Late-Stage Functionalization) | Key fragments are made separately and joined late in the synthesis. | Palladium-catalyzed C-2 arylation of oxazole. organic-chemistry.org | Oxazole and a 2-fluoro-4-halobenzaldehyde derivative. |

| Linear (Sequential Assembly) | Molecule is built step-by-step from simpler precursors. | Condensation of an aldehyde with serine, followed by oxidation. organic-chemistry.org | A 2-fluoro-4-formylphenyl derivative and serine. |

| Linear (Multi-Component) | Multiple simple molecules combine in one step to form a complex product. | Visible-light-induced three-component reaction. researchgate.net | Functionalized carboxylic acids, nitriles, and ylides. |

Reaction Mechanisms and Reactivity Studies of 2 Fluoro 4 1,3 Oxazol 2 Yl Benzaldehyde

Electronic Effects of Fluorine on the Benzaldehyde (B42025) Moiety

The fluorine atom at the C-2 position of the benzaldehyde ring exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and, consequently, increases the electrophilicity of the carbonyl carbon of the aldehyde group.

Reactivity Profile of the Aldehyde Functional Group in 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The aldehyde group is the primary site for nucleophilic addition reactions. The electron-withdrawing nature of the ortho-fluorine substituent and the para-oxazolyl group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. askfilo.comstudypug.com This increased electrophilicity facilitates a wide range of addition and condensation reactions.

Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the benzene ring. libretexts.org However, the presence of electron-withdrawing groups, such as the fluorine atom in this compound, can counteract this effect and enhance reactivity. researchgate.net

Intrinsic Reactivity and Stability of the 1,3-Oxazole Heterocycle in the Compound

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a weakly basic ring system with a pKa of its conjugate acid being approximately 0.8. wikipedia.org Oxazoles are generally stable compounds. taylorfrancis.com The ring exhibits a degree of aromaticity, which is greater than that of the corresponding isoxazoles but less than that of thiazoles. wikipedia.org

The reactivity of the oxazole (B20620) ring itself is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as its ability to participate in cycloaddition reactions. tandfonline.com Electrophilic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. wikipedia.orgthepharmajournal.com Nucleophilic attack is favored at the C2 position, particularly if a good leaving group is present. wikipedia.org The oxazole ring can also act as a diene in Diels-Alder reactions. tandfonline.com

Mechanistic Investigations of Derivatization and Transformation Reactions

The multifunctionality of this compound allows for a diverse range of chemical transformations, each with its own distinct mechanistic pathway.

Nucleophilic Additions and Condensations at the Aldehyde Carbonyl

The electron-deficient nature of the aldehyde's carbonyl carbon makes it a prime target for a variety of nucleophiles. These reactions typically proceed through a tetrahedral intermediate. libretexts.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent/Catalyst | Product Type |

| Grignard Reaction | RMgX | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

The mechanism of these reactions involves the initial attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the addition product. In the case of condensation reactions, a subsequent dehydration step leads to the formation of a double bond.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The fluorine atom is an ortho, para-director, despite being a deactivating group due to its strong inductive effect. libretexts.orgmasterorganicchemistry.com The oxazolyl group at the para position is also considered a deactivating group. Therefore, electrophilic substitution on this compound is expected to be slower than on benzene itself. The most likely position for substitution would be ortho to the fluorine atom (C3 or C5) or ortho to the oxazolyl group (C3 or C5). Steric hindrance from the adjacent substituents would likely favor substitution at the C5 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

| Nitration | NO₂⁺ | 2-Fluoro-5-nitro-4-(1,3-oxazol-2-yl)benzaldehyde |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |

The mechanism of EAS proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate.

Transformations Involving the Oxazole Ring (e.g., ring-opening, cycloadditions)

The 1,3-oxazole ring can undergo several characteristic transformations.

Ring-opening: Oxazole rings can be susceptible to ring-opening under certain conditions, such as treatment with strong acids or bases, or upon reduction. tandfonline.comnih.gov For instance, deprotonation at the C2 position can lead to a ring-opened enolate-isonitrile intermediate. wikipedia.org

Cycloadditions: The oxazole ring can function as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts which can then rearrange to form pyridines. wikipedia.org The outcome of these cycloadditions can be influenced by the electronic nature of the substituents on the oxazole ring. nih.gov

Table 3: Potential Transformations of the Oxazole Ring

| Reaction Type | Conditions | Outcome |

| Ring-opening | Strong base (e.g., n-BuLi) | Formation of isonitrile intermediate |

| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride), heat | Pyridine derivative (after rearrangement) |

Catalytic Pathways and Stereocontrol in Related Fluorinated Oxazole Systems

While specific studies on the catalytic pathways and stereocontrol of this compound are not extensively documented, a comprehensive understanding can be extrapolated from research on related fluorinated oxazole and benzaldehyde systems. The reactivity of this compound is primarily governed by the interplay between the fluorinated aromatic ring, the oxazole moiety, and the aldehyde functional group. Catalytic strategies often target the activation of the aldehyde for asymmetric transformations or the modification of the oxazole ring.

Catalytic Fluorination for Oxazoline Synthesis

One relevant area of research involves the catalytic synthesis of fluorinated oxazolines, which are structurally related to the oxazole in the target compound. A mild and efficient method for producing 5-fluoro-2-oxazoline derivatives utilizes a hypervalent iodine catalyst. In this process, BF₃·Et₂O acts as both a fluorine source and an activating reagent. The proposed catalytic cycle begins with the oxidation of a catalyst precursor, iodobenzene, by m-chloroperoxybenzoic acid (m-CPBA) to form an Ar–I=O species. This intermediate is then activated by BF₃·Et₂O. The subsequent electrophilic addition of the iodine(III) species to an unsaturated amide leads to a cascade reaction involving fluorination, 1,2-aryl migration, and cyclization to yield the fluorinated oxazoline product. This metal-free process is notable for its efficiency, with reactions often completing within 10 minutes. nih.govresearchgate.net

Enantioselective Fluorination of Aldehydes

Achieving stereocontrol in fluorinated compounds is a significant objective in synthetic chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of aldehydes. princeton.eduresearchgate.net For instance, the use of chiral imidazolidinone catalysts can mediate the fluorination of a wide array of aldehyde substrates with high enantioselectivity. princeton.edu This approach, known as enamine catalysis, provides a pathway to generate α-fluoro aldehydes, which are valuable chiral building blocks. princeton.eduresearchgate.net While this method applies to the α-position of the aldehyde, it highlights a key strategy for introducing chirality in molecules containing an aldehyde functional group. The catalyst loading can be as low as 2.5 mol% without compromising the enantiocontrol. princeton.eduacs.org

Asymmetric Reactions Involving Oxazoles

The oxazole ring itself can participate in various catalytic asymmetric reactions. Chiral ligands incorporating oxazole moieties are widely used in asymmetric transformations. nih.gov Furthermore, the development of planar-chiral oxazole-pyridine N,N-ligands has shown promise in palladium-catalyzed asymmetric cyclization reactions, affording biologically active molecules with high yields and excellent enantioselectivities. dicp.ac.cn

In the context of stereocontrol, palladium-catalyzed asymmetric allylation of oxazolones demonstrates the ability to control the formation of chiral centers adjacent to the oxazole ring. Depending on the substitution pattern of the oxazolone, it can act as either a C- or N-nucleophile, leading to different chiral products with high chemo-, regio-, and enantioselectivities. chinesechemsoc.org

Catalytic Reactions of Fluorinated Benzaldehydes

The presence of a fluorine atom on the benzaldehyde ring can influence the reactivity and selectivity of catalytic reactions. For example, in the catalytic asymmetric intermolecular Stetter reaction, the use of an N-heterocyclic carbene precursor with fluorine substitution in its backbone significantly improves enantioselectivities for reactions involving heterocyclic aldehydes. acs.org This suggests that fluorine substitution can have a profound stereoelectronic effect on the catalyst's conformation and, consequently, the stereochemical outcome of the reaction.

Furthermore, fluorinated β-amino alcohol ligands have been successfully employed in the asymmetric alkylation of benzaldehydes. rsc.org The enantioselectivity of these reactions can be finely tuned by the structure of the fluorinated ligand. rsc.org

A summary of relevant catalytic systems and their outcomes in related fluorinated and oxazole-containing systems is presented in the table below.

| Catalytic System | Substrate Type | Reaction Type | Key Features | Reference |

| Hypervalent iodine / m-CPBA / BF₃·Et₂O | Unsaturated amides | Fluorination/Cyclization | Metal-free, rapid synthesis of 5-fluoro-2-oxazolines. | nih.govresearchgate.net |

| Chiral imidazolidinone | Aldehydes | α-Fluorination | High enantioselectivity for α-fluoro aldehydes via enamine catalysis. | princeton.eduresearchgate.net |

| Palladium / Planar-chiral oxazole-pyridine ligand | Alkyne-tethered cyclohexadienones | Acetoxylative Cyclization | High yields and enantioselectivities for cis-hydrobenzofurans. | dicp.ac.cn |

| Palladium / Chiral diphosphine ligand | Oxazolones | Asymmetric Allylation | Chemo-, regio-, and enantioselective formation of chiral oxazolones. | chinesechemsoc.org |

| N-heterocyclic carbene (fluorinated backbone) | Heterocyclic aldehydes | Stetter Reaction | Improved enantioselectivities due to stereoelectronic effects of fluorine. | acs.org |

| Zinc / Fluorinated β-amino alcohol ligands | Benzaldehydes | Alkylation | Enantioselective addition to aldehydes. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 1,3 Oxazol 2 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde. By analyzing the spectra of various nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9–10.4 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The oxazole (B20620) ring protons are anticipated to resonate in the aromatic region, with distinct chemical shifts for H-4' and H-5' (typically δ 7.0–8.0 ppm). ipb.pt

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 185-195 ppm. The carbon atom attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. lboro.ac.uk The carbons of the oxazole ring have distinctive shifts, with C-2' (the point of attachment) being highly deshielded (δ ~160 ppm), followed by C-5' and C-4'. scispace.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Coupling Constants (Hz) |

| CHO | 9.9 - 10.4 (s) | 185 - 195 | ³J(H,H-5) |

| C-1 | - | 125 - 130 | - |

| C-2 | - | 160 - 165 (d) | ¹J(C,F) ≈ 250 |

| H-3 | 7.8 - 8.0 (d) | 115 - 120 (d) | ³J(H,F) ≈ 8-10 |

| C-4 | - | 145 - 150 | - |

| H-5 | 7.9 - 8.1 (dd) | 128 - 133 | ³J(H,H-6), ⁵J(H,F) |

| H-6 | 7.3 - 7.5 (t) | 118 - 123 (d) | ³J(H,H-5), ⁴J(H,F) |

| C-2' (Oxazole) | - | 159 - 164 | - |

| H-4' (Oxazole) | 7.2 - 7.5 (s) | 125 - 130 | - |

| H-5' (Oxazole) | 7.8 - 8.1 (s) | 138 - 143 | - |

Note: Predicted values are based on data from substituted benzaldehydes and oxazole derivatives. modgraph.co.ukresearchgate.netscispace.com 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet.

¹⁹F NMR is highly sensitive and provides crucial information about the electronic environment of the fluorine atom. researchgate.net For this compound, a single resonance is expected. The chemical shift for a fluorine atom on an aromatic ring is typically observed in the range of -110 to -140 ppm relative to a CFCl₃ standard. ucsb.eduspectrabase.com The signal will be split into a multiplet due to coupling with adjacent protons (H-3) and longer-range couplings with other protons on the ring (H-5, H-6) and potentially the aldehyde proton. These coupling constants (JHF) provide valuable structural information. ucsb.edu

2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this molecule, COSY would show correlations between the adjacent aromatic protons H-5 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. hmdb.ca This allows for the direct assignment of carbon signals based on their known proton assignments (e.g., H-3 to C-3, H-5 to C-5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. sdsu.edu This is critical for piecing together the molecular framework. Key expected correlations include the aldehyde proton to C-1 and C-2, and the oxazole protons (H-4', H-5') to the benzaldehyde ring carbons (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of its substituents. A key correlation might be observed between the aldehyde proton and H-3, confirming their spatial proximity.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H-5 ↔ H-6 | Confirms connectivity of aromatic protons. |

| HSQC | ¹H ↔ ¹³C (¹J) | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-4' ↔ C-4'; H-5' ↔ C-5' | Assigns carbons directly bonded to protons. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Aldehyde H ↔ C-1, C-2; H-3 ↔ C-1, C-2, C-4, C-5; H-5' ↔ C-4, C-2' | Establishes the connectivity between molecular fragments. |

| NOESY | ¹H ↔ ¹H (Space) | Aldehyde H ↔ H-3 | Confirms spatial proximity and conformation. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₀H₆FNO₂), the calculated exact mass of the molecular ion [M+H]⁺ is a key identifier.

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, providing further structural confirmation. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO). docbrown.info The oxazole ring may fragment through the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN). nih.govmdpi.com

Table 3: Predicted HRMS Data and Major Fragmentation Pathways

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₀H₇FNO₂⁺ | 192.0455 | Parent Ion |

| [M-H]⁺ | C₁₀H₅FNO₂⁺ | 190.0302 | Loss of H radical |

| [M-CO+H]⁺ | C₉H₇FN⁺ | 148.0560 | Loss of Carbon Monoxide |

| [M-CHO]⁺ | C₉H₆FN⁺ | 147.0482 | Loss of Formyl Radical |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, X-ray analysis would confirm the planarity of the benzaldehyde and oxazole rings. nih.gov It would also reveal the dihedral angle between the two rings, which provides insight into the degree of conjugation and steric hindrance. Furthermore, the analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iitm.ac.in

Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the FT-IR spectrum, typically around 1700-1715 cm⁻¹. researchgate.net The aldehydic C-H stretch usually appears as a pair of weaker bands around 2830 cm⁻¹ and 2730 cm⁻¹. vscht.cz

Aromatic System: Aromatic C=C stretching vibrations are observed in the 1450–1620 cm⁻¹ region. rasayanjournal.co.in Aromatic C-H stretching bands appear above 3000 cm⁻¹.

Oxazole Ring: The oxazole ring exhibits characteristic C=N and C-O-C stretching vibrations, typically in the 1500-1650 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively. esisresearch.org

C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum, usually in the 1200-1300 cm⁻¹ range.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 | 3050 - 3150 |

| Aldehyde C-H | Stretch | ~2830, ~2730 | Weak |

| Aldehyde C=O | Stretch | 1700 - 1715 (Strong) | 1700 - 1715 (Medium) |

| Aromatic/Oxazole C=C, C=N | Stretch | 1450 - 1650 | 1450 - 1650 (Strong) |

| C-F | Stretch | 1200 - 1300 (Strong) | Weak |

| Oxazole C-O-C | Stretch | 1000 - 1250 | 1000 - 1250 |

Computational Chemistry and Theoretical Studies of 2 Fluoro 4 1,3 Oxazol 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, DFT calculations can provide a detailed picture of its electronic properties. By solving the Kohn-Sham equations, one can determine the ground-state electron density and, from it, derive various molecular properties.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For a molecule like this compound, the HOMO is likely to be localized on the electron-rich oxazole (B20620) and phenyl rings, while the LUMO may be centered on the electron-withdrawing aldehyde group.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and the carbon of the aldehyde group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these methods can be used to compute Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable approach for calculating NMR parameters. mdpi.comucm.es

By optimizing the molecular geometry of this compound and then performing GIAO calculations, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. worktribe.com These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational changes in solution. mdpi.com

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (aldehyde) | 190.5 | 189.8 |

| C-F (phenyl) | 163.2 | 162.5 |

| C-oxazole (phenyl) | 145.8 | 145.1 |

| C2 (oxazole) | 161.7 | 161.0 |

| C4 (oxazole) | 128.9 | 128.3 |

| C5 (oxazole) | 140.1 | 139.5 |

Note: This table presents a hypothetical comparison to illustrate the typical accuracy of such calculations.

Theoretical Predictions of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound and to explore potential reaction pathways. The aldehyde functional group is a primary site for nucleophilic addition reactions. Theoretical studies can model the reaction of the benzaldehyde (B42025) with various nucleophiles to determine the activation energies and reaction thermodynamics. nih.govresearchgate.net

For instance, the reaction mechanism for the formation of an imine via condensation with a primary amine could be investigated. DFT calculations can be used to locate the transition state structures for each step of the reaction, providing a detailed understanding of the reaction mechanism. researchgate.net This information is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated to provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on single, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a more realistic environment. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the influence of solvent. ajchem-a.comnih.gov

For this compound, MD simulations could be used to study the rotational barrier around the single bond connecting the phenyl and oxazole rings, as well as the bond connecting the phenyl ring and the aldehyde group. This would reveal the most stable conformations of the molecule in different solvents. Understanding the conformational preferences is important as it can influence the molecule's biological activity and physical properties.

Solvent effects can be explicitly modeled by surrounding the molecule with solvent molecules in the simulation box. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the molecular structure and dynamics.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, the Hirshfeld surface provides a graphical representation of how a molecule interacts with its neighbors.

Table 3: Example of Intermolecular Contact Contributions from a Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 12.5 |

| N···H/H···N | 8.3 |

| F···H/H···F | 5.7 |

| C···C | 2.5 |

Note: The percentages are illustrative and represent a plausible distribution of intermolecular contacts for a molecule of this type.

In Silico Screening and Virtual Ligand Design based on Structural Analogues

The structural motifs present in this compound, such as the fluorinated phenyl and oxazole rings, are found in many biologically active compounds. This makes the molecule and its derivatives interesting candidates for in silico screening and virtual ligand design. mdpi.comnih.govnih.gov

Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of this compound and its analogues to the active sites of various protein targets. mdpi.com By computationally screening large libraries of related compounds, it is possible to identify potential lead candidates for drug discovery.

Furthermore, the structure of this compound can serve as a scaffold for the design of new ligands with improved binding properties. By modifying the substituents on the phenyl and oxazole rings, computational chemists can explore the structure-activity relationship and rationally design molecules with enhanced biological activity.

Chemical Transformations and Derivatization of this compound

The synthetic utility of this compound stems from the reactivity of its constituent parts: the aldehyde, the fluorinated aromatic ring, and the oxazole heterocycle. Each of these sites can be selectively targeted to generate a diverse array of derivatives. This article explores the key chemical transformations and derivatization strategies for this compound, focusing on modifications of the aldehyde, functionalization of the aromatic and oxazole rings, synthesis of fused systems, and the stereoselective preparation of chiral analogues.

Role and Applications of 2 Fluoro 4 1,3 Oxazol 2 Yl Benzaldehyde in Targeted Chemical Synthesis Research

Utility as a Versatile Building Block in Complex Molecule Synthesis

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. The aldehyde group is particularly reactive and can participate in numerous chemical transformations, allowing for the construction of larger molecular frameworks. For instance, it can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to form new carbon-carbon and carbon-nitrogen bonds.

The presence of the fluorine atom and the oxazole (B20620) ring imparts specific properties to the molecules synthesized from this building block. Fluorine can enhance metabolic stability and binding affinity in drug candidates, while the oxazole moiety is a common feature in many biologically active compounds. This makes this compound a desirable building block for creating novel compounds with potential therapeutic applications.

Precursor for the Development of Advanced Organic Materials

Beyond its use in the synthesis of discrete molecules, this compound has potential as a precursor for advanced organic materials. The aromatic and heterocyclic components of its structure can be incorporated into polymers and other materials to tailor their electronic and photophysical properties.

For example, the oxazole ring is a known electron-deficient system, which can be beneficial in the design of materials for molecular electronics. By polymerizing or incorporating this benzaldehyde (B42025) derivative into larger conjugated systems, researchers can potentially create materials with specific semiconducting or light-emitting properties. The fluorine substitution can further influence the material's characteristics, such as its stability and electron-accepting capabilities.

Integration into Rational Drug Design and Medicinal Chemistry Programs

The structural features of this compound make it a compound of great interest in drug discovery and medicinal chemistry. sigmaaldrich.comontosight.ainih.govnbinno.comgoogle.comnih.gov

In the quest for new drugs, medicinal chemists often explore different molecular scaffolds to identify those with desirable biological activities. The fluoro-oxazolyl-benzaldehyde core of this compound represents a unique scaffold that can be systematically modified to create libraries of related molecules. These libraries can then be screened against various biological targets to identify potential new therapeutic agents. The oxazole ring, in particular, is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. nih.govnih.gov this compound provides a platform for conducting detailed Structure-Activity Relationship (SAR) studies. nih.govnih.gov By systematically altering the substituents on the phenyl ring and the oxazole moiety, researchers can probe how these changes affect the compound's interaction with a biological target. For instance, the fluorine atom's position and electronic properties can be crucial for binding affinity and selectivity. nih.gov Such studies are essential for optimizing lead compounds into potent and selective drug candidates.

Chemical probes are small molecules used to study and identify the function of proteins and other biological targets. The reactivity of the aldehyde group in this compound allows for its conjugation to reporter tags, such as fluorescent dyes or affinity labels. This transforms the molecule into a chemical probe that can be used to visualize and isolate its binding partners within a cell or organism. This approach is invaluable for elucidating the mechanism of action of bioactive compounds and for discovering new drug targets.

Application in Catalysis and Asymmetric Synthesis

The nitrogen atom in the oxazole ring of this compound can act as a ligand for metal catalysts. researchgate.net This opens up the possibility of using this compound or its derivatives in the field of catalysis. By coordinating to a metal center, the oxazole moiety can influence the catalyst's reactivity and selectivity.

Furthermore, by introducing chiral elements into the molecule, it may be possible to develop new ligands for asymmetric catalysis. researchgate.net Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals. The development of new chiral ligands based on the this compound scaffold could lead to novel and efficient methods for producing valuable chiral molecules.

Future Perspectives and Emerging Research Avenues for 2 Fluoro 4 1,3 Oxazol 2 Yl Benzaldehyde

Development of Greener and Sustainable Synthetic Routes

The future synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde and its derivatives is expected to be heavily influenced by the principles of green chemistry. ijpsonline.com Conventional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. rsc.org Emerging research is likely to focus on developing more environmentally benign and efficient synthetic protocols.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of related benzoxazoles. thieme-connect.combohrium.comresearchgate.nettandfonline.comtandfonline.com Future research could adapt microwave-assisted methods for the key cyclization step in forming the oxazole (B20620) ring of this compound, potentially leading to a more energy-efficient process.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method has been successfully applied to the synthesis of various heterocyclic compounds and could offer a milder and more efficient route to the target molecule. ijpsonline.com

Mechanochemistry: By conducting reactions in the solid state with minimal or no solvent, mechanochemistry presents a highly sustainable synthetic strategy. rsc.orgnih.govresearchgate.netacs.orgbohrium.com The application of ball-milling techniques could be explored for the synthesis of this compound, which would significantly reduce solvent waste. nih.govresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. rsc.orgrsc.org The development of an electrochemical route to the oxazole ring would be a significant step towards a more sustainable synthesis. rsc.org

| Methodology | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. thieme-connect.combohrium.com | Rapid and efficient formation of the oxazole ring. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. ijpsonline.com | Energy-efficient synthesis with potentially higher yields. |

| Mechanochemistry | Solvent-free or reduced solvent usage, high efficiency. rsc.orgacs.org | Environmentally friendly synthesis with minimal waste generation. |

| Electrochemical Synthesis | Avoids hazardous reagents, high atom economy. rsc.orgrsc.org | Clean and sustainable route to the target molecule. |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of functional groups in this compound opens up avenues for exploring novel chemical reactions and transformations.

C-H and C-F Bond Activation: The presence of a fluoroaromatic ring suggests that transition metal-mediated C-H and C-F bond activation could be a fruitful area of research. ox.ac.ukacs.orgrsc.orgmdpi.comresearchgate.net This could lead to the development of new methods for the late-stage functionalization of the benzaldehyde (B42025) core, allowing for the rapid synthesis of a diverse library of derivatives. The ortho-fluorine substituent may also play a directing role in the regioselectivity of C-H activation. ox.ac.ukacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. mdpi.combohrium.comresearchgate.netconicet.gov.arrsc.org Future research could explore the use of photoredox catalysis to engage the aldehyde, oxazole, or fluoroaromatic components of the molecule in novel bond-forming reactions, such as direct arylation of the heterocycle. rsc.org

Novel Cycloaddition Reactions: The oxazole ring can participate in Diels-Alder reactions, serving as a precursor to pyridines. wikipedia.org Investigating the cycloaddition chemistry of this compound could lead to the synthesis of novel and complex heterocyclic scaffolds with potential biological activity.

Advancements in Automated Synthesis and High-Throughput Screening

Automated Synthesis Platforms: Robotic systems can be employed for the automated synthesis of derivatives of this compound. nih.govwikipedia.orgsciencedaily.comhiseachem.com These platforms allow for the rapid and reproducible generation of compound libraries by varying the substituents on the aromatic ring or by modifying the aldehyde group. nih.gov

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening can be used to rapidly assess their biological activity or material properties. This approach is crucial for identifying lead compounds for drug discovery or for discovering new materials with desired characteristics.

| Technology | Application | Potential Outcome |

|---|---|---|

| Automated Synthesis Robots | Parallel synthesis of a library of derivatives. standardbots.com | Rapid access to a wide range of structurally diverse compounds. |

| High-Throughput Screening | Screening of compound libraries for biological activity or material properties. | Identification of lead compounds for further development. |

| Artificial Intelligence in Synthesis | Predicting optimal reaction conditions and synthetic routes. chemicalindustryjournal.co.uk | More efficient and targeted synthesis of novel derivatives. |

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Studies

A synergistic approach combining computational modeling and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of the molecule. This can provide valuable insights into its behavior in chemical reactions and its potential applications in materials science.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR studies can be employed to correlate the structural features of a series of derivatives with their observed biological activity. This can guide the rational design of more potent and selective compounds.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The versatile structure of this compound makes it an ideal candidate for interdisciplinary research.

Chemical Biology: The oxazole moiety is a common scaffold in biologically active natural products and pharmaceuticals. ontosight.aitandfonline.comresearchgate.nettandfonline.comsemanticscholar.org Derivatives of this compound could be explored as potential enzyme inhibitors, protein-protein interaction modulators, or as fluorescent probes for biological imaging.

Materials Science: Oxazole and oxadiazole derivatives are known to possess interesting photophysical properties and have been used in the development of organic light-emitting diodes (OLEDs). spiedigitallibrary.orgrsc.orgrsc.orgnih.govresearchgate.net The fluorine substituent in this compound can further modulate the electronic properties, making its derivatives interesting candidates for new electronic materials. spiedigitallibrary.orgnih.gov

Q & A

Q. How to evaluate the compound’s stability under varying pH conditions?

- Stability assays in buffered solutions (pH 1–13) monitored via HPLC reveal degradation kinetics. The aldehyde group is prone to hydrolysis under basic conditions (pH > 10), necessitating acidic storage (pH 4–6) .

Applications in Scientific Research

Q. What role does this compound play in developing fluorescent probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.